molecular formula C12H11NO2 B8707267 2-(3-Methyl-5-isoxazolyl)-1-phenyl-1-ethanone CAS No. 27349-51-5

2-(3-Methyl-5-isoxazolyl)-1-phenyl-1-ethanone

Cat. No. B8707267
CAS RN: 27349-51-5
M. Wt: 201.22 g/mol
InChI Key: ZWJPIJSFRLSQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-5-isoxazolyl)-1-phenyl-1-ethanone is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methyl-5-isoxazolyl)-1-phenyl-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-5-isoxazolyl)-1-phenyl-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

27349-51-5

Product Name

2-(3-Methyl-5-isoxazolyl)-1-phenyl-1-ethanone

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)-1-phenylethanone

InChI

InChI=1S/C12H11NO2/c1-9-7-11(15-13-9)8-12(14)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

ZWJPIJSFRLSQEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The general procedure of Micetich, Can. J. Chem., 48, 2006 (1970) was employed. 3,5-Dimethylisoxazole (4.86 g, 50 mmol) and 100 mL of tetrahydrofuran were placed in a flask under nitrogen and cooled to -70° C. with an ether/Dry Ice bath. To this was added with cooling and stirring 20 mL (50 mmol) of 2.5M n-butyl lithium in hexane solution at a rate such that the temperature remained below -50° C. and the mixture was allowed to stir at -70° C. for 1 hr. Benzonitrile (5.67 g, 55 mmol) was then added and stirring at -70° C. was continued for an additional 2-hr period. The resulting mixture was allowed to warm to ambient temperature and was then concentrated by evaporation under reduced pressure. The residue was mixed with 100 mL of 1N hydrochloric acid and extracted with dichloromethane. The organic extract was dried over magnesium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain a solid residue which was recrystallized from ether to obtain 4.6 g (46 percent of theory) of the title compound as a yellow solid melting at 73°-74° C.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.67 g
Type
reactant
Reaction Step Three

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